molecular formula C13H25N3 B11745779 (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11745779
M. Wt: 223.36 g/mol
InChI Key: RCCBWQFVMYVAIM-UHFFFAOYSA-N
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Description

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a 3-methylbutyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using 3-methylbutyl bromide and 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine: This compound is unique due to its specific substitution pattern on the pyrazole ring.

    Other pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole and 1-(2-methylpropyl)-3-methyl-1H-pyrazole share similar structural features but differ in their substitution patterns and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

3-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]butan-1-amine

InChI

InChI=1S/C13H25N3/c1-11(2)5-6-14-7-13-8-15-16(10-13)9-12(3)4/h8,10-12,14H,5-7,9H2,1-4H3

InChI Key

RCCBWQFVMYVAIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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